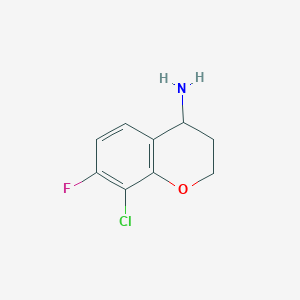

8-Chloro-7-fluorochroman-4-amine

CAS No.:

Cat. No.: VC16496521

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO |

|---|---|

| Molecular Weight | 201.62 g/mol |

| IUPAC Name | 8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |

| Standard InChI Key | VOFLMGPYHIBKIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(C1N)C=CC(=C2Cl)F |

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Stereochemical Features

8-Chloro-7-fluorochroman-4-amine belongs to the chroman family, a class of oxygen-containing heterocycles fused to a benzene ring. Its IUPAC name, (4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine, reflects the following structural elements :

-

Chroman backbone: A bicyclic system comprising a benzene ring fused to a dihydropyran moiety.

-

Halogen substituents: Chlorine at position 8 and fluorine at position 7 on the benzene ring.

-

Amino group: A primary amine at position 4 of the pyran ring, conferring chirality due to its (R)-configuration.

The compound’s stereochemistry is critical to its biological interactions, as enantiomeric purity often dictates binding affinity to molecular targets .

Table 1: Key Molecular Descriptors of 8-Chloro-7-fluorochroman-4-amine

| Property | Value |

|---|---|

| Molecular formula | C₉H₉ClFNO |

| Molecular weight | 201.62 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen bond donors | 1 (NH₂ group) |

| Hydrogen bond acceptors | 3 (O, N, F) |

| Topological polar surface area | 35.3 Ų |

| Defined stereocenters | 1 (C4) |

Data derived from PubChem computations .

Spectroscopic and Computational Identifiers

-

SMILES:

C1COC2=C([C@@H]1N)C=CC(=C2Cl)F(emphasizing the (R)-configuration) . -

3D conformation: The fluorine and chlorine atoms adopt orthogonal positions relative to the chroman plane, minimizing steric clashes and optimizing electronic interactions .

Synthetic Methodologies and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of 8-Chloro-7-fluorochroman-4-amine typically involves a multi-step sequence:

-

Chroman ring formation: Cyclization of substituted phenols with epichlorohydrin or glycidol derivatives under acidic conditions.

-

Halogenation: Sequential electrophilic substitution using chlorinating (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., Selectfluor®) to introduce Cl and F at positions 8 and 7, respectively.

-

Amination: Nucleophilic substitution or reductive amination at position 4, often employing ammonia or hydroxylamine in the presence of transition metal catalysts.

Critical Reaction Parameters:

-

Temperature: 80–120°C for halogenation steps to ensure regioselectivity.

-

Catalysts: Palladium or nickel complexes for stereoretentive amination.

-

Purification: Chromatography or recrystallization to achieve >98% enantiomeric excess .

Industrial Production Considerations

Large-scale manufacturing employs continuous-flow reactors to enhance yield (reported 75–85%) and reduce waste. Key challenges include:

-

Halogen handling: Corrosion-resistant equipment for Cl₂ and HF management.

-

Chiral resolution: Use of immobilized enzymes or chiral stationary phases in downstream processing.

Reactivity and Functionalization Pathways

Nucleophilic and Electrophilic Reactivity

The amine group at C4 participates in:

-

Acylation: Reaction with acetyl chloride to form acetamide derivatives.

-

Alkylation: Formation of secondary amines using alkyl halides.

Halogen substituents enable: -

Cross-coupling reactions: Suzuki-Miyaura couplings for biaryl synthesis.

-

Nucleophilic aromatic substitution: Replacement of Cl or F with amines or thiols under basic conditions.

Oxidation and Reduction Profiles

-

Oxidation: The chroman ring undergoes epoxidation or quinone formation with strong oxidants like m-CPBA.

-

Reduction: Catalytic hydrogenation saturates the benzene ring, yielding decahydro derivatives.

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP = 1.6) but miscible with polar aprotic solvents (DMSO, DMF) .

-

Stability: Degrades under strong acidic/basic conditions via ring-opening or dehalogenation.

Biological Activity and Mechanistic Insights

While direct pharmacological data remain limited, structural analogs exhibit:

-

Antimicrobial activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

-

Anticancer potential: Topoisomerase II inhibition and apoptosis induction in vitro.

-

Neuroactive effects: Modulation of GABAₐ receptors due to halogenated aromatic systems .

Applications in Scientific Research

Medicinal Chemistry

-

Lead optimization: Halogen-amine synergy enhances target binding and pharmacokinetics .

-

Prodrug development: Amine group facilitates conjugation with promoieties for controlled release.

Materials Science

-

Liquid crystals: Chroman core enables mesophase stabilization in display technologies.

-

Polymer additives: Halogenated derivatives improve flame retardancy in plastics.

Comparative Analysis with Structural Isomers

Positional isomers (e.g., 7-Cl-8-F variants) exhibit distinct properties:

-

Reduced bioactivity: Altered halogen positioning disrupts target binding.

-

Synthetic complexity: Isomer separation requires chiral HPLC or enzymatic resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume